molecular formula C13H15NO3 B12316467 Methyl 2-oxo-6-phenylpiperidine-3-carboxylate

Methyl 2-oxo-6-phenylpiperidine-3-carboxylate

Cat. No.: B12316467
M. Wt: 233.26 g/mol
InChI Key: FXOOQCXGMBDJIF-UHFFFAOYSA-N
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Description

Methyl 2-oxo-6-phenylpiperidine-3-carboxylate is a chemical compound with the molecular formula C13H15NO3 It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-6-phenylpiperidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid with piperidine derivatives in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-6-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-oxo-6-phenylpiperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-oxo-6-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

  • 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide
  • Piperidine derivatives

Comparison: Methyl 2-oxo-6-phenylpiperidine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 2-oxo-6-phenylpiperidine-3-carboxylate

InChI

InChI=1S/C13H15NO3/c1-17-13(16)10-7-8-11(14-12(10)15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,15)

InChI Key

FXOOQCXGMBDJIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(NC1=O)C2=CC=CC=C2

Origin of Product

United States

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